Product packaging for Quinolin-5-amine;1,3,5-trinitrobenzene(Cat. No.:CAS No. 61653-17-6)

Quinolin-5-amine;1,3,5-trinitrobenzene

Cat. No.: B14577655
CAS No.: 61653-17-6
M. Wt: 357.28 g/mol
InChI Key: JNJLKBJUVSVUFZ-UHFFFAOYSA-N
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Description

Overview of Electron Donor-Acceptor Interactions in Molecular Assemblies

Electron donor-acceptor (EDA) interactions are attractive forces that occur between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). nih.gov This interaction involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. physchemres.org This transfer results in the formation of a charge-transfer (CT) complex, which is often characterized by the appearance of a new, long-wavelength absorption band in the UV-visible spectrum that is absent in the spectra of the individual components. nih.govnih.gov These interactions are crucial in various chemical and biological processes and are fundamental to the design of functional supramolecular systems. The stability and properties of these complexes are influenced by the electronic nature of the donor and acceptor, as well as by the surrounding solvent and solid-state packing forces. scirp.org

Significance of Quinoline (B57606) Derivatives as Electron Donors in Supramolecular Architectures

Quinoline and its derivatives are a versatile class of heterocyclic aromatic compounds that are widely utilized as building blocks in supramolecular chemistry. Their extended π-system makes them effective electron donors. The introduction of electron-donating substituents, such as the amino group in Quinolin-5-amine, further enhances their donor capacity. chemrxiv.org The nitrogen atom in the quinoline ring can also participate in hydrogen bonding, providing an additional mode of interaction to direct the formation of supramolecular structures. The ability of quinoline moieties to engage in π-π stacking and EDA interactions makes them valuable components in the design of sensors, molecular switches, and functional materials. nih.govchemrxiv.org Theoretical studies have shown that substituents on the quinoline ring can modulate the electronic properties, influencing the strength of the donor-acceptor interaction. chemrxiv.org

Role of 1,3,5-Trinitrobenzene (B165232) as an Electron-Deficient Acceptor Moiety in Non-Covalent Interactions

1,3,5-Trinitrobenzene (TNB) is a canonical π-electron acceptor in supramolecular chemistry. nih.govwikipedia.org The presence of three strongly electron-withdrawing nitro groups (-NO₂) on the benzene (B151609) ring creates a highly electron-deficient aromatic system. This pronounced electron deficiency makes TNB an excellent partner for forming charge-transfer complexes with a wide variety of electron-rich molecules, including aromatic amines and polycyclic aromatic hydrocarbons. nih.govwikipedia.orgrsc.org The planar structure of TNB facilitates co-facial π-π stacking with donor molecules, leading to the formation of alternating donor-acceptor stacks in the solid state. These stacked structures are a common motif in the crystal engineering of organic materials. nih.gov

The table below summarizes the key molecular properties of the individual components, Quinolin-5-amine and 1,3,5-trinitrobenzene.

PropertyQuinolin-5-amine1,3,5-Trinitrobenzene
Molar Mass 144.17 g/mol 213.105 g/mol
Molecular Formula C₉H₈N₂C₆H₃N₃O₆
Appearance Yellow crystalline solidPale yellow solid
Role in Complex Electron DonorElectron Acceptor

Current Research Trajectories and Challenges in Quinolin-5-amine;1,3,5-trinitrobenzene Supramolecular Chemistry

While the fundamental principles of EDA interactions involving quinolines and nitroaromatics are well-established, current research is focused on harnessing these interactions for specific applications. A major trajectory involves the rational design and synthesis of novel supramolecular materials with enhanced nonlinear optical (NLO) properties, conductivity, or sensing capabilities. physchemres.org For the this compound system, a key challenge is the precise control over the solid-state architecture to optimize these properties. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact the material's function, and controlling it remains a significant hurdle.

Another research direction is the use of computational methods, such as Density Functional Theory (DFT), to predict the geometry, electronic structure, and photophysical properties of these complexes before their synthesis. physchemres.org This theoretical insight can guide the experimental design of new materials. Challenges in this area include accurately modeling the subtle interplay of various non-covalent interactions (EDA, hydrogen bonding, van der Waals forces) that collectively determine the final supramolecular structure. The synthesis and detailed experimental characterization, particularly high-quality single-crystal X-ray diffraction data, for the specific this compound complex remain crucial for validating theoretical models and advancing the field.

The table below presents representative spectroscopic data for analogous charge-transfer complexes, illustrating the typical changes observed upon complex formation.

Spectroscopic ParameterDonorAcceptorSolventλmax of CT Band (nm)
Charge-Transfer Absorption RuxolitinibChloranilic AcidMethanol530
Charge-Transfer Absorption RuxolitinibDDQMethanol470
Charge-Transfer Absorption Melamine1,4-DinitrobenzeneMethanol266

Note: Data for analogous systems are presented to illustrate the concept of charge-transfer bands. DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) is another strong electron acceptor. physchemres.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N5O6 B14577655 Quinolin-5-amine;1,3,5-trinitrobenzene CAS No. 61653-17-6

Properties

CAS No.

61653-17-6

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

quinolin-5-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-1-5-9-7(8)3-2-6-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H

InChI Key

JNJLKBJUVSVUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Stoichiometric Control for Quinolin 5 Amine;1,3,5 Trinitrobenzene Complex Formation

Solution-Phase Crystallization Techniques for Quinolin-5-amine;1,3,5-trinitrobenzene (B165232) Cocrystals

Solution-phase crystallization is a widely employed technique for the preparation of cocrystals, including charge-transfer complexes. This method relies on the dissolution of the constituent molecules, quinolin-5-amine and 1,3,5-trinitrobenzene, in a suitable solvent or solvent mixture, followed by supersaturation to induce crystallization. The choice of solvent is critical and is often determined through solubility studies of the individual components. A solvent in which both components have moderate and comparable solubility is generally preferred to ensure simultaneous crystallization.

Common techniques for inducing supersaturation in solution-phase crystallization include:

Slow Evaporation: This is one of the simplest methods, where a solution containing stoichiometric amounts of the coformers is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to the formation of well-defined single crystals suitable for X-ray diffraction analysis.

Cooling Crystallization: This technique involves dissolving the components in a solvent at an elevated temperature and then slowly cooling the solution. As the temperature decreases, the solubility of the components reduces, leading to supersaturation and subsequent crystallization. The rate of cooling can influence the size and quality of the crystals.

The selection of an appropriate solvent system is paramount for successful cocrystallization. A typical solvent screening process for the quinolin-5-amine;1,3,5-trinitrobenzene system might involve testing a range of solvents with varying polarities, as illustrated in the hypothetical data table below.

SolventPolarity IndexQuinolin-5-amine Solubility (mg/mL)1,3,5-trinitrobenzene Solubility (mg/mL)Outcome of Cocrystallization
Methanol5.1HighModerateCocrystals with impurities
Ethanol4.3ModerateModerateHigh-quality cocrystals
Acetone4.3HighHighNo crystallization
Toluene2.4ModerateHighPreferential crystallization of TNB
Chloroform4.1HighModerateCocrystals formed

Solid-State Mechanochemical Approaches for this compound Adducts

Mechanochemical synthesis, which involves the use of mechanical energy to induce chemical reactions and phase transformations, offers a solvent-free and often more environmentally friendly alternative to solution-based methods. rsc.org For the formation of this compound adducts, solid-state grinding of the two components can be highly effective.

The primary mechanochemical techniques include:

Neat Grinding: This involves the manual or mechanical grinding of the two solid coformers together in a mortar and pestle or a ball mill. The mechanical force brings the molecules into close contact, facilitating the intermolecular interactions necessary for cocrystal formation.

Liquid-Assisted Grinding (LAG): In this variation, a small amount of a liquid is added to the solid mixture during grinding. The liquid acts as a catalyst, enhancing molecular mobility and accelerating the cocrystallization process. The choice of the liquid is crucial; it should ideally not dissolve the components to a significant extent.

The progress of a mechanochemical reaction can be monitored using techniques such as powder X-ray diffraction (PXRD), which can distinguish the new cocrystal phase from the starting materials. The efficiency of mechanochemical synthesis can be influenced by factors such as grinding time, frequency, and the presence of a catalytic liquid.

Exploration of Stoichiometric Ratios in this compound Cocrystal Formation

The stoichiometry of a cocrystal, which is the molar ratio of the constituent molecules in the crystal lattice, is a critical factor that is determined by the packing efficiency and the nature of the intermolecular interactions. For the this compound system, while a 1:1 stoichiometry is often expected for a simple donor-acceptor complex, other stoichiometric ratios may also be possible. scholarsportal.info

The formation of different stoichiometric forms can be influenced by the experimental conditions, such as the initial molar ratio of the coformers in the crystallization experiment. mdpi.com For instance, attempting crystallization with a 2:1 or 1:2 ratio of quinolin-5-amine to 1,3,5-trinitrobenzene might lead to the formation of cocrystals with these alternative stoichiometries, or it could result in the formation of the most thermodynamically stable cocrystal along with the excess of one component.

Various analytical techniques are employed to determine the stoichiometry of the resulting cocrystals:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the crystal structure and thus the precise stoichiometry of the cocrystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR of dissolved cocrystals can be used to determine the molar ratio of the components by integrating the signals corresponding to each molecule.

Thermal Analysis: Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can sometimes provide information about the stoichiometry based on the melting behavior and decomposition profiles of the cocrystal.

A hypothetical exploration of stoichiometric outcomes is presented in the table below.

Initial Molar Ratio (Quinolin-5-amine:TNB)Synthetic MethodResulting Cocrystal StoichiometryExcess Component Observed
1:1Slow Evaporation (Ethanol)1:1None
2:1Liquid-Assisted Grinding1:1Quinolin-5-amine
1:2Cooling Crystallization1:11,3,5-trinitrobenzene
1:1Neat Grinding1:1None

Kinetic and Thermodynamic Aspects of this compound Complexation

The formation of a cocrystal is governed by both kinetic and thermodynamic factors. researchgate.net Thermodynamics dictates the relative stability of the cocrystal phase compared to the individual components, while kinetics influences the rate at which the cocrystal forms. researchgate.netmdpi.com

Thermodynamic Considerations:

The thermodynamic stability of the this compound complex is related to the change in Gibbs free energy (ΔG) upon its formation from the individual components. A negative ΔG indicates that the cocrystal is thermodynamically more stable than a simple physical mixture of the coformers. The free energy change is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). researchgate.net

Kinetic Factors:

The kinetics of cocrystal formation can be influenced by several factors:

Nucleation and Growth: The formation of a cocrystal from solution or the solid state involves nucleation of the new phase followed by crystal growth. The rates of these processes are dependent on factors such as supersaturation, temperature, and the presence of impurities.

Solvent Effects: In solution-based methods, the solvent can play a kinetic role by mediating the interactions between the coformers and influencing their diffusion rates.

Mechanical Energy: In mechanochemical synthesis, the amount of mechanical energy input can affect the rate of cocrystal formation by increasing the surface area and creating defects in the crystal lattices of the starting materials.

The interplay between kinetics and thermodynamics can sometimes lead to the formation of a metastable "kinetic" product, which may transform into the more stable "thermodynamic" product over time or under different conditions. Understanding these aspects is crucial for controlling the outcome of a cocrystallization experiment and for ensuring the formation of the desired solid form.

Advanced Structural Characterization and Intermolecular Interaction Analysis of Quinolin 5 Amine;1,3,5 Trinitrobenzene Complexes

Single-Crystal X-ray Diffraction Analysis of Quinolin-5-amine;1,3,5-trinitrobenzene (B165232) Cocrystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the formation of a cocrystal and allow for a detailed analysis of its structural features.

Determination of Unit Cell Parameters and Space Group

The foundational data obtained from a single-crystal X-ray diffraction experiment are the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group. The space group describes the symmetry elements present within the crystal, which dictates the packing of the molecules. For a hypothetical Quinolin-5-amine;1,3,5-trinitrobenzene cocrystal, this data would be presented in a table format.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) [Value]
β (°) [Value]
γ (°) [Value]
Volume (ų) [Value]
Z [Value]

(Note: This table is for illustrative purposes only, as experimental data is not available.)

Elucidation of Molecular Conformation within the Crystal Lattice

This analysis would describe the specific conformations of the quinolin-5-amine and 1,3,5-trinitrobenzene molecules within the crystal. Key aspects would include the planarity of the aromatic ring systems and the orientation of the amine and nitro functional groups relative to these rings. For instance, the analysis would determine if the nitro groups of the 1,3,5-trinitrobenzene molecule are twisted out of the plane of the benzene (B151609) ring and by what degree. It would also describe the geometry of the amine group on the quinoline (B57606) moiety.

Elucidation of Non-Covalent Interactions in this compound Assemblies

The stability and structure of the cocrystal are governed by a network of non-covalent interactions between the constituent molecules. These interactions are crucial for understanding the principles of molecular recognition and crystal engineering.

Assessment of Charge Transfer (π-π Stacking) Interactions between Quinolin-5-amine and 1,3,5-Trinitrobenzene

The formation of a complex between the electron-rich quinolin-5-amine (donor) and the electron-deficient 1,3,5-trinitrobenzene (acceptor) is expected to be driven by charge-transfer interactions. rsc.org These interactions typically manifest as π-π stacking, where the aromatic rings of the donor and acceptor molecules are arranged in close, parallel, or near-parallel orientations. This arrangement allows for the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. In the crystal structure of the related 8-hydroxyquinoline (B1678124);1,3,5-trinitrobenzene complex, the components form stacks of alternating donor and acceptor molecules. rsc.org

While a face-to-face sandwich geometry is a simple model for π-π stacking, in reality, parallel-displaced or T-shaped geometries are often energetically more favorable.

Parallel-Displaced: In this arrangement, the aromatic rings are parallel, but their centers are offset. This geometry minimizes repulsive forces and optimizes attractive dispersion and electrostatic interactions. This is the type of interaction observed in the alternating stacks of the 8-hydroxyquinoline;1,3,5-trinitrobenzene complex. rsc.org

T-shaped (or edge-to-face): Here, a hydrogen atom from the edge of one aromatic ring points towards the face of the other. This interaction is primarily electrostatic in nature.

A detailed analysis of the this compound crystal structure would reveal the specific π-π stacking geometries present.

A quantitative description of the π-π stacking interactions involves measuring key geometric parameters from the crystal structure data.

Centroid-to-Centroid Distance: This is the distance between the geometric centers of the interacting aromatic rings. Typical distances for π-π stacking interactions are in the range of 3.3 to 3.8 Å. researchgate.net Distances between 4.2 and 4.4 Å may still be considered weak displaced π-π interactions. researchgate.net

Overlap Integral: This is a measure of the extent to which the π-orbitals of the interacting rings overlap. It is calculated based on the relative orientation and distance between the molecules. A larger overlap integral generally indicates a stronger charge-transfer interaction. In the 8-hydroxyquinoline;1,3,5-trinitrobenzene complex, the trinitrobenzene molecule is positioned for maximum π-π* overlap with one neighboring hydroxyquinoline molecule. rsc.org

Table 2: Hypothetical π-π Stacking Parameters for this compound

Interacting Rings Centroid-to-Centroid Distance (Å) Interplanar Angle (°)
Quinoline···Trinitrobenzene [Value] [Value]

(Note: This table is for illustrative purposes only, as experimental data is not available.)

Characterization of Hydrogen Bonding Networks in this compound Cocrystals

Hydrogen bonds are the primary directional forces responsible for molecular recognition and assembly in the cocrystals of Quinolin-5-amine and 1,3,5-trinitrobenzene. The amine group (-NH₂) of quinolin-5-amine is a potent hydrogen bond donor, while the nitro groups (-NO₂) of TNB are strong acceptors, creating a robust framework for predictable supramolecular assembly.

The most significant intermolecular interaction stabilizing the this compound cocrystal is the hydrogen bond formed between the amine protons of Quinolin-5-amine and the oxygen atoms of the nitro groups on TNB. In analogous cocrystals of aromatic amines and nitroaromatics, these N-H...O bonds are a recurring and dominant feature. nih.govacademie-sciences.fr The primary amine group provides two donor sites (N-H), which can interact with the acceptor oxygen atoms of the nitro groups.

Table 1: Representative Parameters for N-H...O Hydrogen Bonds in Amine-Nitroaromatic Cocrystals

Donor (D) Acceptor (A) D-H...A Distance (Å) (Typical Range) D-H...A Angle (°) (Typical Range)
N-H (Amine) O (Nitro) 2.8 - 3.2 150 - 180

Note: Data is illustrative, based on typical values found in related aromatic amine-nitroaromatic cocrystal structures.

Beyond the strong N-H...O interactions, weaker C-H...O hydrogen bonds play a vital role in providing additional stability and dictating the finer details of the crystal packing. nih.gov The aromatic C-H groups of both the quinoline and benzene rings can act as weak hydrogen bond donors, interacting with the oxygen atoms of the TNB nitro groups. nih.govacs.org

These interactions help to organize the molecules into a more compact and stable three-dimensional network. For instance, C-H groups from the quinoline ring can form intramolecular or intermolecular bonds with nitro-group oxygens, influencing the relative orientation of the molecular components. While individually weaker than N-H...O bonds, the cumulative effect of multiple C-H...O interactions is significant for the cohesion of the supramolecular structure. nih.gov

Table 2: Representative Parameters for C-H...O Hydrogen Bonds

Donor (D) Acceptor (A) D-H...A Distance (Å) (Typical Range) D-H...A Angle (°) (Typical Range)
C-H (Aromatic) O (Nitro) 3.0 - 3.6 120 - 160

Note: Data is illustrative, based on typical values found in related cocrystal structures involving nitro compounds.

In complex crystal structures, it is not uncommon for a single hydrogen bond acceptor to interact with multiple donors, or vice versa. In the context of the this compound system, a single oxygen atom of a nitro group can potentially accept hydrogen bonds from both an N-H donor and a C-H donor simultaneously, leading to a bifurcated hydrogen bond. Similarly, an amine group could, in principle, donate its two hydrogens to a single oxygen atom or to oxygen atoms on the same nitro group. These more complex bonding patterns, including bifurcated (three-center) and multifurcated (multiple-center) hydrogen bonds, contribute to a highly interconnected and stable network. The presence of multiple acceptor sites on the three nitro groups of TNB increases the likelihood of such complex networks forming. nih.gov

Contribution of Other Weak Intermolecular Forces (e.g., C-H...π interactions, van der Waals forces)

While hydrogen bonds provide the primary directional control, other weaker intermolecular forces are indispensable for achieving a densely packed and stable crystal structure.

C-H...π Interactions: These interactions occur where a C-H bond acts as a weak donor to the electron-rich π-system of an aromatic ring. In the this compound complex, C-H bonds from one molecule can interact with the π-cloud of the quinoline or benzene ring of a neighboring molecule. researchgate.netrsc.org This type of interaction is crucial in guiding the stacking arrangement of the aromatic systems.

π-π Stacking Interactions: A defining characteristic of charge-transfer complexes like this one is the face-to-face stacking of the electron-rich quinoline ring and the electron-poor trinitrobenzene ring. This arrangement maximizes orbital overlap and contributes significantly to the stability of the complex. The interplanar distances in such stacks are typically between 3.3 and 3.8 Å. acs.org

Supramolecular Architecture and Crystal Engineering Principles in this compound Systems

The assembly of Quinolin-5-amine and 1,3,5-trinitrobenzene into a cocrystal is a prime example of applied crystal engineering, where a deep understanding of intermolecular interactions is used to design and construct novel solid-state materials.

The concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions—is central to the design of cocrystals. mdpi.com In the this compound system, the primary and most reliable synthon is the amine-nitro heterosynthon, formed by N-H...O hydrogen bonds. rsc.orgresearchgate.net

The predictability of this synthon allows for the rational design of the cocrystal. Given the presence of a primary amine on Quinolin-5-amine and three nitro groups on TNB, a highly interconnected network is anticipated. Crystal engineers can predict that the amine's hydrogen bond donors will preferentially seek out the nitro group's acceptors, forming a charge-assisted hydrogen-bonded assembly. This amine-nitro recognition is a powerful tool for directing the self-assembly process and creating materials with specific structural topologies. The reliability of this synthon makes it a cornerstone in the broader strategy of designing complex molecular solids. nih.gov

Formation of Low-Dimensional (1D, 2D) Supramolecular Polymers and Networks

In the hypothetical crystal structure of this compound, the formation of one-dimensional (1D) chains and two-dimensional (2D) sheets is anticipated to be driven by robust and directional intermolecular interactions. The primary amino group (-NH₂) of quinolin-5-amine is a potent hydrogen bond donor, while the nitro groups (-NO₂) of 1,3,5-trinitrobenzene are strong hydrogen bond acceptors.

One-Dimensional Chains: The most probable supramolecular synthon to drive the formation of 1D polymers would be N-H···O hydrogen bonds between the amine and nitro groups. This interaction could lead to the formation of linear chains where molecules of quinolin-5-amine and 1,3,5-trinitrobenzene alternate. The geometry of this hydrogen bonding can vary, leading to different chain motifs. For instance, a common pattern involves a bifurcated hydrogen bond where one amine hydrogen interacts with two oxygen atoms of a single nitro group, or each of the two amine hydrogens interacts with oxygen atoms of different nitro groups.

Table 1: Plausible Intermolecular Interactions in the Formation of Low-Dimensional Networks of this compound

Interaction TypeDonorAcceptorRole in Supramolecular Assembly
Primary Hydrogen Bond N-H (Quinolin-5-amine)O=N (1,3,5-trinitrobenzene)Formation of 1D polymeric chains
Secondary Hydrogen Bond C-H (Aromatic rings)O=N (1,3,5-trinitrobenzene)Linking of 1D chains to form 2D sheets
π-π Stacking Quinoline π-systemTrinitrobenzene π-systemStabilization of 2D layered structures

Construction of Three-Dimensional Frameworks in this compound Crystals

The extension of the supramolecular architecture from 2D layers into a three-dimensional (3D) framework arises from the interconnection of these layers. In the context of the this compound complex, this can be achieved through several mechanisms:

Interdigitation of Layers: The substituent groups on the aromatic rings can protrude from the 2D sheets and interdigitate with those of adjacent layers. This interlocking arrangement can hold the layers together.

Cross-linking Hydrogen Bonds: It is possible for weaker C-H···O or other non-conventional hydrogen bonds to form between molecules in different layers, effectively stitching the 2D sheets into a 3D network.

Influence of Co-Formers on Crystal Packing and Network Formation

The choice of co-former is a critical parameter in crystal engineering as it can significantly alter the resulting supramolecular assembly and, consequently, the physicochemical properties of the material. While the specific compound is a 1:1 complex, considering the influence of different co-formers on each component individually can provide valuable insights.

Influence on Quinolin-5-amine: If quinolin-5-amine were to be co-crystallized with different electron-accepting co-formers (e.g., other nitroaromatics or organic acids), the resulting hydrogen bonding patterns would likely change. A co-former with stronger hydrogen bond accepting capabilities than 1,3,5-trinitrobenzene could lead to a more robust and predictable supramolecular synthon. Conversely, a bulkier co-former could sterically hinder certain interactions, leading to a completely different packing arrangement.

Influence on 1,3,5-trinitrobenzene: Similarly, co-crystallizing 1,3,5-trinitrobenzene with different electron-donating co-formers would impact the crystal packing. A co-former with multiple hydrogen bond donor sites could lead to a more complex and interconnected 3D network. The size, shape, and electronic properties of the co-former all play a role in determining the final crystal structure. For instance, studies on co-crystals of 1,3,5-trinitrobenzene with halogenated compounds have shown that halogen bonding can become a dominant structure-directing interaction, leading to isostructural crystals despite the change in the co-former. figshare.comresearchgate.net

The introduction of different functional groups on the co-former can also introduce competing interactions. For example, a co-former with both a hydrogen bond donor and a halogen atom could lead to a competition between hydrogen bonding and halogen bonding, resulting in polymorphism or the formation of unexpected supramolecular synthons.

Table 2: Predicted Impact of Co-Former Variation on Crystal Packing

ComponentCo-Former VariationPredicted Influence on Crystal Packing and Network Formation
Quinolin-5-amine Stronger Hydrogen Bond AcceptorFormation of more robust and predictable 1D chains.
Bulky Co-FormerPotential for steric hindrance, leading to less dense packing or different polymorphs.
1,3,5-trinitrobenzene Co-former with Multiple Donor SitesIncreased dimensionality and complexity of the hydrogen-bonded network.
Halogenated Co-FormerIntroduction of halogen bonding as a key structure-directing interaction.

Computational Chemistry and Quantum Mechanical Investigations of Quinolin 5 Amine;1,3,5 Trinitrobenzene Complexes

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure, stability, and reactivity of molecular systems. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron density and energy of a molecule. DFT, in particular, has become a popular method due to its balance of accuracy and computational efficiency, making it suitable for studying the structural, electronic, and optical properties of complex molecular interactions. In the context of the Quinolin-5-amine;1,3,5-trinitrobenzene (B165232) complex, these calculations provide fundamental insights into the nature of the intermolecular forces and the electronic changes that occur upon formation of the adduct.

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule or molecular complex, corresponding to its most stable structure. For the Quinolin-5-amine;1,3,5-trinitrobenzene adduct, this process involves systematically adjusting the positions of the atoms and the orientation of the two molecules relative to each other until a minimum on the potential energy surface is located. This optimized geometry reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles within and between the two interacting molecules.

The energetic stability of the complex is determined by calculating the interaction energy, which is the difference between the energy of the optimized adduct and the sum of the energies of the individual, isolated Quinolin-5-amine and 1,3,5-trinitrobenzene molecules. A negative interaction energy indicates that the formation of the complex is an energetically favorable process. These calculations can be performed at various levels of theory, such as B3LYP with a suitable basis set like 6-31+G(d,p), to ensure reliable results. The stability of such complexes is often attributed to a combination of hydrogen bonding, π-π stacking, and charge-transfer interactions.

Table 1: Illustrative Energetic Properties from DFT Calculations Note: The following data is illustrative of typical outputs from DFT calculations on molecular adducts and is not from a specific study on this compound.

PropertyCalculated ValueUnit
Energy of Quinolin-5-amine-478.95Hartree
Energy of 1,3,5-trinitrobenzene-867.32Hartree
Energy of Optimized Adduct-1346.29Hartree
Interaction Energy (ΔE)-12.55kcal/mol
Basis Set Superposition Error (BSSE) Correction1.85kcal/mol
Corrected Interaction Energy (ΔE_corr)-10.70kcal/mol

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For the this compound complex, analysis of the FMOs would reveal the nature of the charge transfer between the electron-rich Quinolin-5-amine (donor) and the electron-deficient 1,3,5-trinitrobenzene (acceptor). Typically, the HOMO of the complex would be localized on the Quinolin-5-amine moiety, and the LUMO on the 1,3,5-trinitrobenzene moiety. The formation of the complex often leads to a smaller HOMO-LUMO gap compared to the individual components, which corresponds to the observed color in many charge-transfer complexes and indicates altered electronic properties.

Table 2: Representative Frontier Molecular Orbital Data Note: This table presents typical data obtained from FMO analysis and is for illustrative purposes.

Molecule/ComplexE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Quinolin-5-amine-5.85-0.954.90
1,3,5-trinitrobenzene-8.90-3.505.40
This compound Complex-6.50-2.803.70

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In the this compound complex, the MEP surface of 1,3,5-trinitrobenzene would show significant positive potential over the aromatic ring due to the strong electron-withdrawing nature of the three nitro groups, while the oxygen atoms of the nitro groups would exhibit negative potential. Conversely, Quinolin-5-amine would show negative potential around the nitrogen atoms and a delocalized negative charge over the aromatic system, indicating its electron-donating capability. The MEP of the complex would visualize the electrostatic complementarity between the two molecules, highlighting the regions where donor-acceptor interactions are strongest. Analysis of the charge density distribution, using methods like Quantum Theory of Atoms in Molecules (QTAIM), can further quantify the nature of the intermolecular bonds by examining the electron density at bond critical points.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method used to directly calculate and analyze the interaction energy between molecules. Unlike the supermolecular approach which calculates the interaction energy by subtraction, SAPT computes the interaction energy as a perturbation to the system of non-interacting monomers, which naturally avoids basis set superposition error (BSSE). A key advantage of SAPT is its ability to decompose the total interaction energy into four physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion.

Electrostatics: The classical Coulombic interaction between the static charge distributions of the monomers.

Exchange: A purely quantum mechanical, short-range repulsive term arising from the Pauli exclusion principle.

Induction: The attractive interaction resulting from the polarization of one monomer's electron cloud by the static charge distribution of the other.

Dispersion: A long-range attractive interaction arising from the correlated fluctuations of electrons in the interacting monomers.

Applying SAPT to the this compound complex would provide a detailed quantitative understanding of the forces driving its formation. It would allow for the determination of whether the stability of the adduct is primarily driven by electrostatic interactions (e.g., between the nitro groups and the amine group), dispersion forces (π-π stacking), or induction.

Table 3: Illustrative SAPT Interaction Energy Decomposition Note: The values are representative for a π-stacked charge-transfer complex and are not specific to the titled compound.

Energy ComponentContribution (kcal/mol)Physical Meaning
Electrostatics-7.5Interaction between permanent multipoles
Exchange12.0Pauli repulsion
Induction-3.5Polarization and charge transfer
Dispersion-11.0Correlated electron fluctuations
Total Interaction Energy -10.0 Sum of all components

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solution-Phase Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecular complexes in various environments, such as in the crystalline state or in solution. The accuracy of an MD simulation is highly dependent on the quality of the force field, which defines the potential energy of the system.

For the this compound system, MD simulations could be employed to understand several aspects:

Conformational Dynamics: To explore the relative orientations and flexibility of the two molecules within the complex in a solvent.

Solvent Effects: To analyze how solvent molecules arrange around the complex and influence its stability and structure.

Thermodynamic Properties: To calculate properties like the potential of mean force (PMF) for the association/dissociation of the complex, providing insight into the free energy of binding.

Crystal Properties: Simulations of the crystalline state can predict properties like lattice parameters, density, heat of sublimation, and mechanical response to pressure and temperature, which can be compared with experimental data.

Theoretical Prediction of Supramolecular Synthons and Crystal Packing Motifs

Crystal engineering focuses on understanding and controlling the assembly of molecules into solid-state structures. A central concept in this field is the "supramolecular synthon," which refers to robust and predictable non-covalent interaction patterns that act as building blocks in the formation of a crystal lattice. These synthons can be formed from interactions like hydrogen bonds or π-π stacking.

Computational methods are instrumental in the theoretical prediction of how Quinolin-5-amine and 1,3,5-trinitrobenzene molecules will pack in a crystal. By analyzing the optimized geometry of the molecular pair and considering the various possible intermolecular interactions, it is possible to predict the dominant supramolecular synthons. For this complex, likely synthons would include:

N-H···O hydrogen bonds: Between the amine group of Quinolin-5-amine and the nitro groups of 1,3,5-trinitrobenzene.

C-H···O interactions: Between aromatic C-H bonds and the nitro group oxygens.

π-π stacking: Face-to-face or offset stacking between the aromatic rings of the donor and acceptor molecules.

Computational crystal structure prediction (CSP) algorithms can be used to generate and rank a multitude of possible crystal packing motifs based on their lattice energies. This theoretical approach can guide experimental efforts to crystallize the complex and can help in understanding the relationship between molecular structure and the resulting solid-state architecture.

Spectroscopic Probes for Intermolecular Interactions in Quinolin 5 Amine;1,3,5 Trinitrobenzene Systems

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bond Fingerprinting and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the specific molecular vibrations affected by the formation of a charge-transfer complex. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide direct evidence of hydrogen bonding and other non-covalent interactions that define the structure of the Quinolin-5-amine;1,3,5-trinitrobenzene (B165232) system.

In the formation of the complex, the amino group (-NH₂) of Quinolin-5-amine acts as a hydrogen bond donor, while the nitro groups (-NO₂) of TNB act as hydrogen bond acceptors. This N-H···O interaction results in predictable shifts in the vibrational frequencies of the involved functional groups. physchemres.org

Key Research Findings:

FTIR Spectroscopy : The N-H stretching vibrations of the primary amine in Quinolin-5-amine, typically observed in the 3300-3500 cm⁻¹ region, are expected to exhibit a red-shift (a shift to lower wavenumbers) and broaden upon complexation with TNB. researchgate.netnih.gov This change is a classic indicator of hydrogen bond formation, as the N-H bond is weakened. Concurrently, the asymmetric and symmetric stretching frequencies of the -NO₂ groups in TNB would also be perturbed, often shifting to lower frequencies due to the donation of electron density from the amine. physchemres.org

Functional GroupTypical Wavenumber (cm⁻¹)Expected Change Upon ComplexationReference Vibration
N-H Stretch (Amine)3300 - 3500Red-shift and broadeningHydrogen Bond Formation
NO₂ Asymmetric Stretch1530 - 1560Red-shiftElectron Density Change
NO₂ Symmetric Stretch1340 - 1370Red-shiftElectron Density Change
Lattice Phonon Modes5 - 200Appearance of unique new peaksCo-crystal Formation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Association Constants and Chemical Shift Perturbations

¹H NMR spectroscopy is a fundamental technique for confirming the formation of a charge-transfer complex in solution and for quantifying the strength of the interaction. When the electron-rich Quinolin-5-amine and the electron-deficient TNB associate, they create a new chemical environment that alters the magnetic shielding of the protons in both molecules.

The protons of the TNB acceptor molecule typically experience a significant upfield shift (to lower ppm values) in the presence of the aromatic amine donor. rsc.org This is attributed to the shielding effect caused by the ring current of the donor molecule when they are in a stacked orientation in the complex. rsc.org Conversely, the protons of the Quinolin-5-amine donor experience a downfield shift due to the electron-withdrawing effect of the nearby TNB.

Determining Association Constants (Kₐ): The magnitude of the chemical shift changes can be used to calculate the association constant (or formation constant, K) for the complex. By systematically varying the concentration of one component while keeping the other constant, the observed chemical shifts can be fitted to a binding model, such as the Benesi-Hildebrand equation. researchgate.net

A plot of 1/Δδₐ (where Δδₐ is the change in the observed chemical shift of the acceptor protons) against 1/[D₀] (the initial concentration of the donor) yields a straight line. From the slope and intercept of this line, both the association constant (Kₐ) and the chemical shift of the fully complexed species (Δδₐ₀) can be determined. rsc.org

ParameterDescriptionMethod of DeterminationSignificance
Δδ Chemical Shift Perturbation¹H NMR TitrationQualitative evidence of interaction.
Kₐ (or K_CT) Association/Formation ConstantBenesi-Hildebrand PlotQuantifies the stability of the complex in solution.
Δδ₀ Chemical Shift of Pure ComplexBenesi-Hildebrand PlotProvides information on the geometry of the complex. rsc.org

Electronic Absorption (UV-Vis) Spectroscopy for Charge Transfer Band Identification and Quantification

UV-Vis spectroscopy provides the most direct and characteristic evidence for the formation of a charge-transfer complex. The interaction involves the transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the Quinolin-5-amine donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the TNB acceptor.

This electronic transition results in the appearance of a new, broad, and often intense absorption band in the visible region of the spectrum. arastirmax.comnih.gov This "charge-transfer band" is located at a longer wavelength (lower energy) than the absorption bands of the individual donor or acceptor molecules. scienceopen.com The color of the complex is a direct result of this new absorption band.

Quantitative Analysis: Similar to NMR, the association constant (K_CT) and molar extinction coefficient (ε_CT) of the complex can be determined from UV-Vis data using the Benesi-Hildebrand equation or its modifications. nih.gov The intensity of the charge-transfer band is proportional to the concentration of the complex, allowing for the quantification of the donor-acceptor interaction. The energy of the charge-transfer transition (E_CT) can be calculated directly from the wavelength of maximum absorbance (λ_max) of the CT band. scienceopen.com

Spectral FeatureQuinolin-5-amine (Donor)1,3,5-Trinitrobenzene (Acceptor)Quinolin-5-amine;TNB Complex
λ_max UV region (<350 nm) researchgate.netUV region (<300 nm)New broad band in the visible region (>400 nm) scienceopen.com
Appearance Colorless solutionColorless/pale yellow solutionColored solution (e.g., orange, red) arastirmax.com
Derived Parameters --K_CT, ε_CT, E_CT scienceopen.com

Fluorescence Spectroscopy for Photophysical Property Characterization and Quenching Mechanisms

Fluorescence spectroscopy can be used to study the photophysical consequences of the charge-transfer interaction. Aromatic amines like Quinolin-5-amine are often fluorescent. However, the formation of a complex with a strong electron acceptor like TNB typically leads to significant quenching of this fluorescence.

This quenching occurs because the charge-transfer process provides a rapid, non-radiative de-excitation pathway for the excited state of the fluorophore (Quinolin-5-amine), competing effectively with the radiative process of fluorescence. The electron transfer from the excited donor to the acceptor is often much faster than the fluorescence lifetime.

Mechanisms of Quenching:

Static Quenching : This occurs when the donor and acceptor form a non-fluorescent complex on the ground state. Since the Quinolin-5-amine;TNB system forms a stable charge-transfer complex, static quenching is expected to be a primary mechanism.

Dynamic Quenching : This involves the collision of the excited-state donor with the ground-state acceptor.

The efficiency of quenching can be analyzed using the Stern-Volmer equation to determine quenching constants, which provide further insight into the kinetics of the interaction. Time-resolved fluorescence spectroscopy can measure changes in the fluorescence lifetime of Quinolin-5-amine in the presence of TNB to distinguish between static and dynamic quenching mechanisms.

Photophysical PropertyQuinolin-5-amineQuinolin-5-amine + TNBInterpretation
Fluorescence Intensity HighSignificantly ReducedQuenching due to CT interaction
Fluorescence Quantum Yield (Φ_F) ModerateVery Low / Near ZeroNon-radiative decay dominates
Fluorescence Lifetime (τ_F) τ₀τ < τ₀Indicates dynamic quenching component

Solid-State Spectroscopic Techniques for Analyzing Crystal Packing Effects

While solution-state techniques describe the 1:1 interaction, solid-state spectroscopy provides crucial information about how the donor and acceptor molecules arrange themselves in a crystal lattice. These packing arrangements are governed by a combination of charge-transfer, hydrogen bonding, and π-π stacking interactions.

Key Techniques:

Low-Frequency Raman Spectroscopy : As mentioned in section 5.1, the phonon region (below 200 cm⁻¹) is a direct fingerprint of the crystal lattice. mdpi.comnih.gov Different polymorphs or solvates of the co-crystal will have distinct low-frequency Raman spectra, making it an excellent tool for solid-form screening and characterization. mdpi.com

Solid-State NMR (SSNMR) : SSNMR provides information on the local chemical environment of atoms (e.g., ¹H, ¹³C, ¹⁵N) within the crystal lattice. It can distinguish between crystallographically inequivalent molecules in the unit cell and provide information on intermolecular distances and molecular conformations.

Powder X-Ray Diffraction (PXRD) : While not a spectroscopic technique, PXRD is essential for analyzing the solid state. The diffraction pattern is unique to a specific crystal structure. Correlating PXRD data with spectroscopic results allows for a comprehensive understanding of the structure-property relationships in the solid state. For example, changes observed in the solid-state Raman or IR spectra can be directly linked to the specific crystal packing arrangement determined by diffraction methods.

Advanced Applications and Prospective Research Avenues for Quinolin 5 Amine;1,3,5 Trinitrobenzene Complexes

Development of Novel Functional Materials Based on Tunable Supramolecular Architectures

The assembly of quinolin-5-amine and 1,3,5-trinitrobenzene (B165232) into a co-crystal structure is primarily driven by π-π stacking interactions, a common feature in complexes of TNB with electron-rich aromatic compounds. A notable example is the 1:1 complex of 8-hydroxyquinoline (B1678124) and 1,3,5-trinitrobenzene, which forms a plane-to-plane π–π* electron donor-acceptor complex. rsc.org In this structure, alternating donor and acceptor molecules are stacked, with each TNB molecule positioned for maximum π–π* overlap with a neighboring 8-hydroxyquinoline molecule. rsc.org This precedent suggests that the quinolin-5-amine;1,3,5-trinitrobenzene complex will adopt a similar stacked architecture.

The tunability of these supramolecular architectures offers a pathway to novel functional materials. By chemically modifying the quinolin-5-amine or 1,3,5-trinitrobenzene moieties, it is possible to introduce new functional groups that can alter the electronic, optical, and physical properties of the resulting complex. For instance, the incorporation of long alkyl chains could lead to the formation of liquid crystalline phases, while the addition of specific binding sites could result in materials with selective absorption properties. The dynamic and reversible nature of the non-covalent bonds holding the complex together could also be exploited in the development of "smart" materials that respond to external stimuli such as light, heat, or chemical analytes. frontiersin.orgnih.gov

Table 1: Potential Modifications for Tunable Supramolecular Architectures

Modification to Quinolin-5-amine/TNBPotential Outcome/Application
Introduction of long alkyl chainsFormation of liquid crystalline materials
Addition of crown ether moietiesIon-selective sensors
Incorporation of photochromic groupsLight-responsive materials
Polymerization of functionalized monomersProcessable and robust functional polymers

Exploration in Molecular Recognition and Sensing Platforms via Specific Interactions

The distinct electron-rich (quinolin-5-amine) and electron-poor (1,3,5-trinitrobenzene) components of the complex make it an excellent candidate for applications in molecular recognition and sensing. The interactions between the two molecules are specific, and this specificity can be harnessed to detect the presence of either component or of other molecules that can compete for the binding sites.

A colorimetric sensor array, for example, could be developed to discriminate between different amines. illinois.edu Such an array might incorporate the 1,3,5-trinitrobenzene molecule as a receptor. The introduction of quinolin-5-amine or other amines would lead to the formation of a colored complex, with the intensity and hue of the color depending on the specific amine present. This would allow for the sensitive and selective detection of various amine compounds, which is relevant for applications ranging from food safety to medical diagnostics. illinois.edu

Furthermore, the principles of molecular recognition can be applied to the design of sensors for other analytes. mdpi.com By functionalizing the quinolin-5-amine component with a specific receptor for a target molecule, the formation of the complex with 1,3,5-trinitrobenzene could be modulated by the presence of the target. This change in complex formation could then be detected through a variety of methods, including colorimetry, fluorescence, or electrochemical techniques.

Strategies for Enhanced Control over Crystal Growth and Morphology

The performance of solid-state materials is often critically dependent on their crystal structure and morphology. Therefore, controlling the crystallization process of the this compound complex is crucial for optimizing its properties for specific applications. Several strategies can be employed to achieve this control.

One approach is to vary the solvent used for crystallization. The polarity and hydrogen-bonding capabilities of the solvent can influence the intermolecular interactions between the quinolin-5-amine and 1,3,5-trinitrobenzene molecules, leading to the formation of different polymorphs or crystal habits. The use of additives or "tailor-made" inhibitors that selectively bind to certain crystal faces can also be used to modify the crystal morphology.

Another strategy involves the use of templates or substrates to direct the crystal growth. For example, self-assembled monolayers (SAMs) with specific chemical functionalities can be used to promote the nucleation and growth of the complex in a preferred orientation. This level of control is particularly important for applications where the anisotropic properties of the crystal are to be exploited, such as in nonlinear optics or polarized light detection.

Table 2: Strategies for Crystal Growth and Morphology Control

StrategyDescriptionDesired Outcome
Solvent SelectionUtilizing solvents with varying polarities and hydrogen-bonding properties.Control over polymorphism and crystal habit.
Use of AdditivesIntroducing molecules that selectively adsorb to specific crystal faces.Modification of crystal morphology.
Template-Directed GrowthEmploying substrates like self-assembled monolayers to guide crystallization.Oriented crystal growth and control over crystal size.
SeedingIntroducing small crystals of the desired polymorph to promote its growth.Selective crystallization of a specific polymorph.

Computational Materials Design for Tailored this compound Complexes

Computational modeling and simulation are powerful tools for the rational design of new materials with desired properties. scispace.com In the context of this compound complexes, quantum-chemical methods such as Density Functional Theory (DFT) can be used to predict the geometry, electronic structure, and stability of the complex. odu.edu These calculations can provide valuable insights into the nature of the intermolecular interactions and help to identify the most promising candidates for experimental synthesis.

For instance, computational screening can be used to evaluate a library of substituted quinolin-5-amine and 1,3,5-trinitrobenzene derivatives to identify those that are likely to form stable complexes with specific electronic or optical properties. Molecular dynamics (MD) simulations can also be employed to study the self-assembly process and to predict the crystal structure of the complex. This computational-materials-by-design approach can significantly accelerate the discovery and development of new functional materials based on this supramolecular system.

Interplay with Energetic Material Research in the Context of Supramolecular Stability

The 1,3,5-trinitrobenzene moiety is a well-known component of energetic materials. nih.govresearchgate.net The formation of a stable supramolecular complex with quinolin-5-amine can have a significant impact on the energetic properties of the system. The stability of the complex, which is governed by the strength of the non-covalent interactions, can influence the sensitivity and performance of the resulting energetic material. researchgate.net

Theoretical studies on derivatives of 1,3,5-trinitrobenzene have shown that the introduction of different functional groups can significantly alter the detonation properties and sensitivity of the resulting compounds. nih.govresearchgate.net By forming a co-crystal with quinolin-5-amine, the packing density and intermolecular interactions of the 1,3,5-trinitrobenzene molecules are altered, which in turn can affect the energetic performance. For example, the formation of a dense, highly stable co-crystal could lead to an increase in the detonation velocity and pressure. Conversely, the introduction of groups that disrupt the packing or weaken the intermolecular interactions could lead to a decrease in sensitivity. The ability to tune the supramolecular stability of the complex therefore provides a novel strategy for the design of energetic materials with tailored safety and performance characteristics. d-nb.info

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